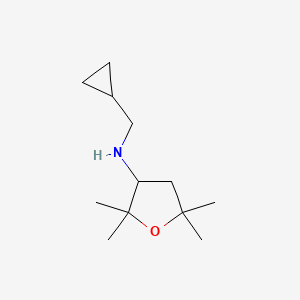

N-(cyclopropylmethyl)-2,2,5,5-tetramethyloxolan-3-amine

Description

N-(cyclopropylmethyl)-2,2,5,5-tetramethyloxolan-3-amine is a tertiary amine derivative featuring a 2,2,5,5-tetramethyloxolane (tetramethyl-substituted oxolane) backbone with a cyclopropylmethyl substituent on the amine group.

Key structural attributes:

- Core structure: Oxolane (tetrahydrofuran) ring with 2,2,5,5-tetramethyl substitution.

- Functional group: Tertiary amine with a cyclopropylmethyl substituent.

- Molecular formula: Likely C₁₁H₂₁NO (based on parent compound C₈H₁₇NO with a C₃H₅ cyclopropylmethyl addition).

Properties

Molecular Formula |

C12H23NO |

|---|---|

Molecular Weight |

197.32 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-2,2,5,5-tetramethyloxolan-3-amine |

InChI |

InChI=1S/C12H23NO/c1-11(2)7-10(12(3,4)14-11)13-8-9-5-6-9/h9-10,13H,5-8H2,1-4H3 |

InChI Key |

LOXBPUJPLVXFSN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C(O1)(C)C)NCC2CC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2,2,5,5-tetramethyloxolan-3-amine typically involves the reaction of cyclopropylmethylamine with 2,2,5,5-tetramethyloxolan-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst in an organic solvent, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2,2,5,5-tetramethyloxolan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxides or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

N-(cyclopropylmethyl)-2,2,5,5-tetramethyloxolan-3-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2,2,5,5-tetramethyloxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine

- Molecular formula: C₁₂H₂₅NO₂

- Molecular weight : 215.33 g/mol

- Substituent : Methoxypropan-2-yl group on the amine.

- Key differences: The methoxypropan-2-yl group introduces an ether oxygen, enhancing polarity compared to the cyclopropylmethyl group. Higher molecular weight (215.33 vs. ~183.3 g/mol for the parent compound). Applications: Not explicitly stated, but structural analogs of this type are often explored for drug discovery due to improved solubility .

(2,2,5,5-Tetramethyloxolan-3-yl)methanamine

- Molecular formula: C₉H₁₉NO

- Molecular weight : 157.26 g/mol

- Substituent : Methyl group directly attached to the oxolane ring.

- Key differences: Simpler structure with a primary amine (-CH₂NH₂) instead of a tertiary amine. Lower molecular weight (157.26 vs. ~183.3 g/mol for the cyclopropylmethyl derivative).

(2,2,5,5-Tetramethyloxolan-3-yl)methanesulfonyl chloride

5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide

- Molecular formula : Variable (depends on arylidene substituent) .

- Key differences: Complex pyrazole-carboxamide backbone with morpholino and arylidene groups. Designed for antimalarial activity, highlighting divergent biological applications compared to tetramethyloxolane amines .

Structural and Functional Comparison Table

Biological Activity

N-(Cyclopropylmethyl)-2,2,5,5-tetramethyloxolan-3-amine (CAS: 1507051-55-9) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a cyclopropylmethyl group attached to a tetramethyloxolane backbone. Its molecular formula is , and it has a molecular weight of approximately 181.28 g/mol. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which is crucial for mitigating oxidative stress in biological systems.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes that are involved in metabolic pathways.

- Antimicrobial Properties : There is emerging evidence supporting its efficacy against various microbial strains.

Data Table of Biological Activities

Case Studies

- Antioxidant Effects : A study conducted on the antioxidant properties of this compound revealed that it significantly reduces oxidative stress markers in vitro. The compound was tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals and showed a dose-dependent scavenging effect.

- Enzyme Inhibition : In a biochemical assay evaluating the inhibition of cyclooxygenase (COX) enzymes, this compound exhibited IC50 values comparable to standard anti-inflammatory drugs. This suggests its potential use in treating inflammatory conditions.

- Antimicrobial Activity : A series of tests against various bacterial strains showed that the compound effectively inhibited the growth of both Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of commonly used antibiotics.

Research Findings

Recent studies have focused on the mechanism of action of this compound:

- Mechanism of Action : The antioxidant activity is believed to be mediated through the reduction of reactive oxygen species (ROS) and modulation of signaling pathways associated with oxidative stress.

- Pharmacokinetics : Initial pharmacokinetic studies indicate favorable absorption characteristics with potential for oral bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.